

2',6'-Dihydroxyacetophenone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2',6'-Dihydroxyacetophenone

Cat. No.: B134842

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Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: **2',6'-Dihydroxyacetophenone**, a key phenolic intermediate, has garnered significant attention in the scientific community for its diverse biological activities and applications in synthetic chemistry. This document provides an in-depth technical overview of its chemical properties, synthesis, and established biological functions, with a focus on its potential in drug discovery and development. Detailed experimental methodologies and pathway diagrams are provided to support further research and application.

Chemical Identity and Properties

2',6'-Dihydroxyacetophenone is an aromatic ketone characterized by a dihydroxylated phenyl ring. Its unique structure underpins its utility as a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules.

CAS Number and Synonyms

- CAS Number: 699-83-2[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Synonyms: A comprehensive list of synonyms is provided in Table 1, reflecting its common names and catalog identifiers.[\[1\]](#)

Table 1: Synonyms and Identifiers

Synonym/Identifier	Reference
2-Acetyl-1,3-dihydroxybenzene	
2-Acetylresorcinol	
1-(2,6-Dihydroxyphenyl)ethanone	
DHAP	
gamma-Resacetophenone	
EC Number	211-833-6
MDL Number	MFCD00002270
Beilstein/REAXYS Number	1366061

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of **2',6'-Dihydroxyacetophenone** are summarized in Table 2. This data is essential for its identification, purification, and use in further chemical reactions.

Table 2: Physicochemical and Spectroscopic Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₈ O ₃	
Molecular Weight	152.15 g/mol	
Appearance	White to light yellow or green powder/crystal	
Melting Point	156-158 °C	
Boiling Point (Est.)	262.77 °C @ 760 mm Hg	
Solubility	Dioxane: 50 mg/mL; DMSO: 100 mg/mL (with sonication)	
¹ H NMR (DMSO-d ₆)	δ (ppm): 11.8 (s, 1H, OH), 7.26 (t, 1H, ArH), 6.39 (d, 2H, ArH), 2.65 (s, 3H, CH ₃)	ChemicalBook Data
¹³ C NMR (DMSO-d ₆)	δ (ppm): 204.3, 162.9, 135.2, 110.1, 108.4, 32.7	Spectral Database
IR (KBr, cm ⁻¹)	3400-3200 (O-H stretch), 1630 (C=O stretch), 1600, 1450 (C=C stretch)	PubChem Spectral Data
Mass Spectrum (EI)	m/z: 152 (M+), 137, 109, 81	PubChem Spectral Data

Synthesis Protocols

2',6'-Dihydroxyacetophenone can be synthesized through several methods. A well-established procedure involves the hydrolysis of a coumarin derivative, which is detailed below.

Synthesis via Hydrolysis of 4-Methyl-7-hydroxy-8-acetylcoumarin

This protocol is adapted from a procedure in *Organic Syntheses*, which involves the initial formation of a coumarin intermediate followed by its cleavage to yield the target compound.

Experimental Protocol:

- Preparation of 4-Methyl-7-hydroxycoumarin:
 - In a flask equipped for cooling and stirring, 220 g (2 moles) of resorcinol is dissolved in 260 g (2 moles) of freshly distilled ethyl acetoacetate.
 - The flask is cooled in an ice-salt bath to below 10 °C.
 - Concentrated sulfuric acid is added dropwise while maintaining the temperature below 10 °C.
 - After addition, the mixture is stirred for an additional 2 hours and then allowed to stand for 12-24 hours.
 - The reaction mixture is poured into a vigorously stirred mixture of 4 kg of ice and 6 L of water.
 - The precipitated 4-methyl-7-hydroxycoumarin is collected by filtration, washed with cold water, and dried.
- Hydrolysis to **2',6'-Dihydroxyacetophenone**:
 - A solution of 129 g (3.23 moles) of sodium hydroxide in 580 mL of water is prepared.
 - The crude 4-methyl-7-hydroxy-8-acetylcoumarin (obtained from the previous step, assuming a high yield) is suspended in the NaOH solution in a flask equipped with a reflux condenser and a means to maintain an inert atmosphere (e.g., nitrogen inlet).
 - The mixture is heated on a steam bath for 5 hours under a nitrogen atmosphere to prevent oxidation.
 - After heating, the solution is cooled and then acidified with dilute hydrochloric acid (1:3) until the solution is acidic to litmus paper.
 - The crude **2',6'-dihydroxyacetophenone** precipitates upon acidification. It is collected on a filter, washed three times with 50 mL portions of cold water, and air-dried.
 - Purification: The crude product (90-95 g) is dissolved in 1 L of 95% ethanol. 20 g of activated charcoal (Norit) is added, and the mixture is heated on a steam cone for 15

minutes with occasional shaking.

- 800 mL of warm water is added, and the solution is heated for an additional 5 minutes and filtered while hot.
- The filtrate is chilled in an ice-salt bath to crystallize the product. The lemon-yellow needles are collected by filtration. A second crop can be obtained by concentrating the mother liquor. The final yield of purified **2',6'-dihydroxyacetophenone** is typically 75-85 g.

Biological Activity and Applications in Drug Development

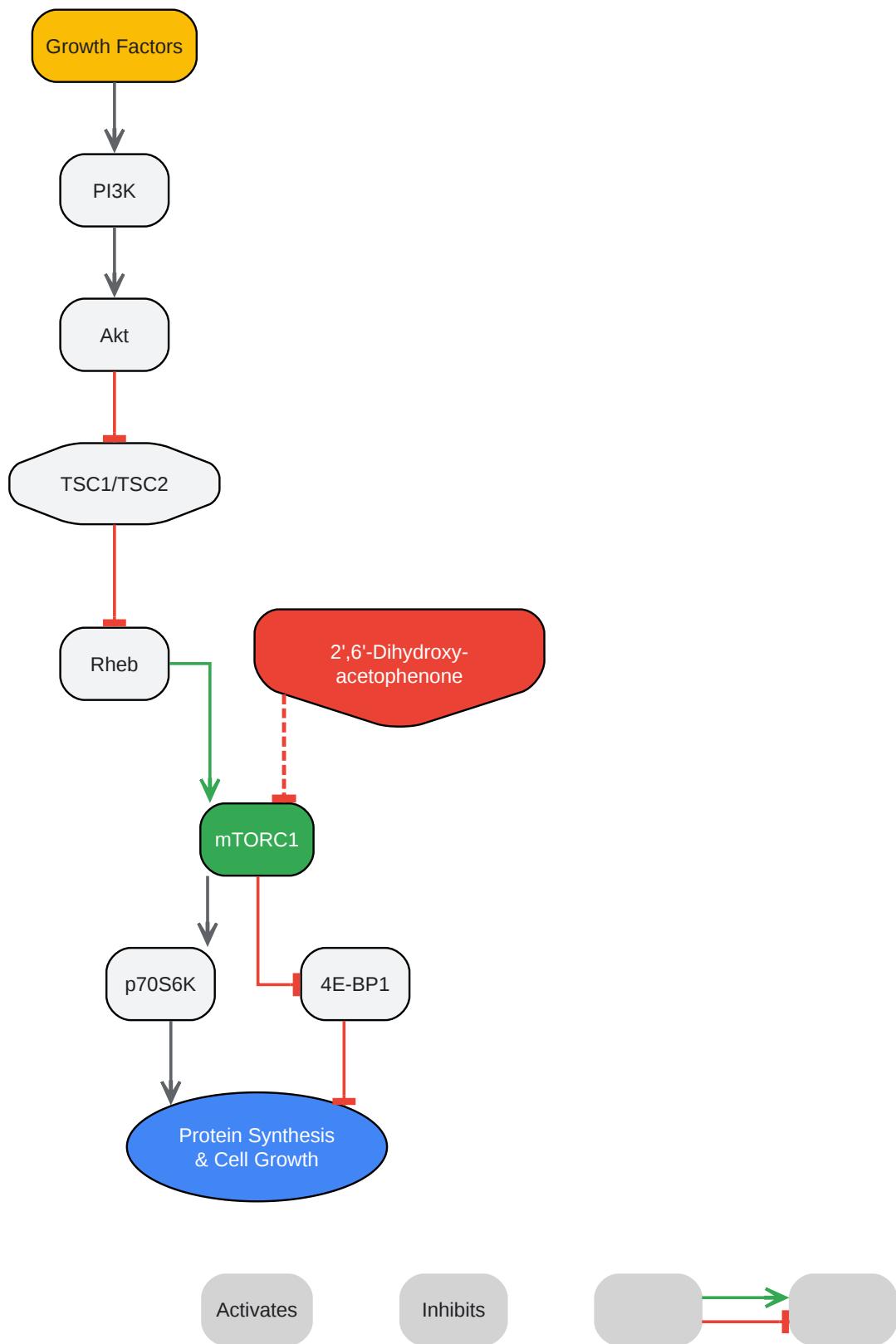
2',6'-Dihydroxyacetophenone exhibits a range of biological activities that make it a compound of interest for drug development, particularly in oncology and inflammatory diseases.

mTOR Inhibition and Anti-Cancer Activity

2',6'-Dihydroxyacetophenone has been identified as an orally active inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in cell growth and proliferation signaling. This inhibition leads to several downstream anti-cancer effects.

- Mechanism: By inhibiting the mTOR signaling pathway, **2',6'-dihydroxyacetophenone** can suppress the phosphorylation of key downstream effectors like p70S6K1 and AKT1, leading to reduced protein synthesis and cell growth.
- Cellular Effects: In colorectal cancer (CRC) cells (e.g., HCT8), it inhibits cell growth and proliferation, arrests the cell cycle at the G0/G1 phase, induces apoptosis, and suppresses cell migration.

The mTOR signaling pathway and the inhibitory action of **2',6'-Dihydroxyacetophenone** are depicted in the following diagram.

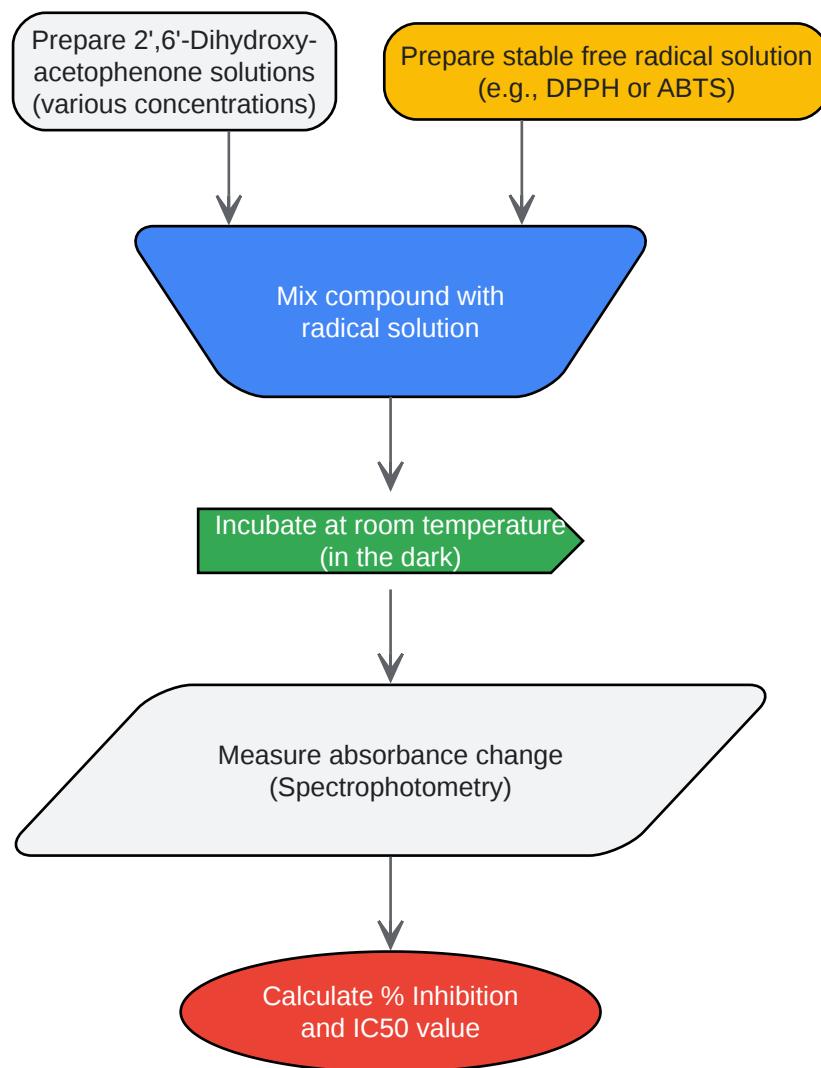
[Click to download full resolution via product page](#)**mTOR signaling pathway and inhibition by **2',6'-Dihydroxyacetophenone**.**

Antioxidant Activity

The phenolic hydroxyl groups in **2',6'-Dihydroxyacetophenone** confer significant antioxidant properties. It can neutralize free radicals, which are implicated in a wide range of diseases, including cancer and inflammatory conditions.

- Mechanism: Antioxidants can act through various mechanisms, including hydrogen atom transfer (HAT) or single electron transfer (SET) to scavenge free radicals. The resorcinol moiety in **2',6'-dihydroxyacetophenone** is an excellent electron donor, stabilizing reactive oxygen species (ROS).

A generalized workflow for assessing antioxidant activity is presented below.



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Workflow for in vitro antioxidant activity assessment.

Xanthine Oxidase Inhibition

2',6'-Dihydroxyacetophenone is also an inhibitor of xanthine oxidase (XOD), the key enzyme in purine metabolism that produces uric acid. This makes it a potential therapeutic agent for hyperuricemia and gout.

- Inhibitory Potency: It has been shown to inhibit xanthine oxidase with an IC_{50} value of 1.24 mM.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of **2',6'-Dihydroxyacetophenone** on xanthine oxidase activity.

- Materials:

- Xanthine Oxidase (from bovine milk)
- **2',6'-Dihydroxyacetophenone** (test compound)
- Allopurinol (positive control)
- Xanthine (substrate)
- Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)
- DMSO
- 96-well UV-transparent microplate
- Microplate reader

- Procedure:

- Prepare stock solutions of the test compound and allopurinol in DMSO. Prepare a stock solution of xanthine in the phosphate buffer.

- In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of xanthine oxidase solution (e.g., 0.1 units/mL), and 25 µL of the test compound at various concentrations. For the control well, add vehicle (DMSO in buffer).
- Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding 150 µL of the xanthine substrate solution to each well.
- Immediately measure the increase in absorbance at 295 nm (due to uric acid formation) every 30 seconds for 5-10 minutes.

- Data Analysis:
 - Determine the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
 - Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = $[(V_{\text{control}} - V_{\text{inhibitor}}) / V_{\text{control}}] * 100$.
 - Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocols for Cell-Based Assays

The following are generalized but detailed protocols for assessing the biological effects of **2',6'-Dihydroxyacetophenone** on cell behavior.

Cell Migration/Invasion Assay (Transwell Method)

This assay is used to quantify the effect of **2',6'-Dihydroxyacetophenone** on the migratory and invasive potential of cancer cells.

Experimental Protocol:

- Cell Preparation: Culture cells (e.g., HCT8) to 70-90% confluence. The day before the assay, starve the cells in a serum-free medium.
- Assay Setup:

- Use Transwell inserts (e.g., 8 μ m pore size). For invasion assays, coat the inserts with a layer of Matrigel®.
- In the lower chamber of a 24-well plate, add a medium containing a chemoattractant (e.g., 10% FBS).
- Harvest the starved cells and resuspend them in a serum-free medium containing various concentrations of **2',6'-Dihydroxyacetophenone** (e.g., 10-100 μ M).
- Add the cell suspension to the upper chamber of the Transwell inserts.
- Incubation: Incubate the plate for an appropriate time (e.g., 24-48 hours) at 37°C in a CO₂ incubator to allow cells to migrate through the pores.
- Quantification:
 - Remove the non-migrated cells from the top of the insert with a cotton swab.
 - Fix the migrated cells on the bottom of the membrane with methanol and stain with a solution like crystal violet.
 - Elute the stain and measure the absorbance with a plate reader, or count the stained cells under a microscope.
- Analysis: Compare the number of migrated cells in the treated groups to the untreated control group to determine the inhibitory effect on migration.

Conclusion

2',6'-Dihydroxyacetophenone is a multifaceted compound with significant potential in medicinal chemistry and drug development. Its established activities as an mTOR inhibitor, antioxidant, and xanthine oxidase inhibitor provide a strong rationale for its further investigation as a lead compound for cancer, inflammatory, and metabolic disorders. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to explore the therapeutic applications of this promising molecule.

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- To cite this document: BenchChem. [2',6'-Dihydroxyacetophenone: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134842#2-6-dihydroxyacetophenone-cas-number-and-synonyms>]

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